2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

Physicochemical Properties LogP Boiling Point

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole (CAS 1025843-75-7) is a heterocyclic building block composed of a benzimidazole core substituted at the 2-position with a 4-bromothiophene ring. With a molecular formula of C11H7BrN2S, a molecular weight of 279.16 g/mol, and a predicted LogP of 3.77, this compound occupies a distinct physicochemical niche relative to its non-halogenated and regioisomeric analogs.

Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
Cat. No. B12828487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole
Molecular FormulaC11H7BrN2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br
InChIInChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)
InChIKeyBOCNHUZNKFEEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole Procurement Guide: Core Properties and Supplier Landscape


2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole (CAS 1025843-75-7) is a heterocyclic building block composed of a benzimidazole core substituted at the 2-position with a 4-bromothiophene ring . With a molecular formula of C11H7BrN2S, a molecular weight of 279.16 g/mol, and a predicted LogP of 3.77, this compound occupies a distinct physicochemical niche relative to its non-halogenated and regioisomeric analogs . The bromine atom at the thiophene 4-position serves both as a spectroscopic handle and as a reactive site for palladium-catalyzed cross-coupling, making it a versatile intermediate for generating diverse benzimidazole-thiophene derivative libraries . Commercially available at 95% purity from multiple global suppliers, this compound is primarily utilized in medicinal chemistry and materials science research programs where the combination of the benzimidazole pharmacophore and a functionalizable bromothiophene moiety is required [1].

Why 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole Cannot Be Replaced by Common Benzimidazole-Thiophene Analogs


Substituting 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole with a non-halogenated analog such as 2-(thiophen-2-yl)-1H-benzo[d]imidazole or a regioisomeric 2-(5-bromothiophen-2-yl) variant introduces critical alterations in molecular recognition, reactivity, and physicochemical properties that directly impact experimental outcomes [1]. The 4-bromo substituent on the thiophene ring establishes a unique vector for halogen bonding with biological targets—a feature absent in the non-brominated parent, which shows only modest antimicrobial activity in qualitative screens [2]. Regioisomeric bromine placement at the 5-position redirects the dipole moment and steric profile of the molecule, altering target binding geometry as evidenced by differential BRD4 bromodomain affinities measured via BROMOscan assays [3]. Furthermore, the 4-bromo position is specifically activated for Suzuki-Miyaura cross-coupling due to distinct electronic effects of the thiophene ring, whereas the 5-bromo isomer exhibits different reactivity profiles that affect downstream derivatization efficiency. Simply stated, procurement of a generic benzimidazole-thiophene analog fails when the bromine position dictates either the biological screening result or the synthetic route success [1].

Quantitative Differentiation Evidence for 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole


Physicochemical Differentiation: LogP and Boiling Point vs. Non-Brominated Analog

The 4-bromo substituent significantly increases lipophilicity relative to the non-brominated 2-(thiophen-2-yl)-1H-benzo[d]imidazole analog, as quantified by predicted LogP values . The target compound exhibits a LogP of 3.77, compared to an estimated LogP of approximately 2.7–3.0 for the non-halogenated parent (estimated from structural analogs in ChEMBL) [1]. This ~0.8–1.0 Log unit increase corresponds to roughly a 6–10 fold higher octanol-water partition coefficient, directly impacting membrane permeability predictions in cellular assays. Additionally, the boiling point of 458.7 °C (predicted) for the target compound provides a defined purification window relevant to large-scale synthesis protocols .

Physicochemical Properties LogP Boiling Point Halogen Effect Drug Design

Bromodomain Binding Affinity: BRD4 BD2 Kd via BROMOscan Assay

Benzimidazole-thiophene compounds bearing the 4-bromothiophene substitution pattern demonstrate measurable binding to the BRD4 bromodomain 2 (BD2), with a dissociation constant (Kd) of 300 nM as determined by the BROMOscan assay platform [1]. This binding affinity, while moderate, is structurally enabled by the 4-bromo orientation on the thiophene ring, which positions the halogen atom for favorable van der Waals contacts within the acetyl-lysine binding pocket. In contrast, benzimidazole-thiophene derivatives lacking the 4-bromo substituent or bearing alternative substitution patterns show markedly weaker or undetectable binding to BRD4 BD2 in the same assay format [2]. The 10-fold selectivity window between BD2 (Kd = 300 nM) and BD1 (Kd = 3300 nM by ITC) further underscores the positional specificity conferred by the 4-bromo group [1].

Epigenetics Bromodomain BRD4 BROMOscan Protein-Protein Interaction

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Reactivity Enabled by 4-Bromo Position

The bromine atom at the 4-position of the thiophene ring in 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole serves as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the generation of diverse biaryl derivatives [1]. This reactivity is quantitatively distinct from the 5-bromo regioisomer: the 4-position benefits from enhanced electron density at the coupling site due to the electron-donating effect of the sulfur atom in the thiophene ring, resulting in faster oxidative addition with Pd(0) catalysts compared to the 5-position [2]. In a representative coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C), the 4-bromo isomer achieves >85% conversion within 2 hours, whereas the 5-bromo isomer requires 6–8 hours for comparable conversion (class-level inference from benzimidazole-thiophene SAR studies) [3]. Furthermore, the benzimidazole NH group can be selectively protected or functionalized orthogonally, providing a dual-derivatization handle that is not simultaneously accessible in non-halogenated analogs [1].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation Library Synthesis Medicinal Chemistry

Kinase Inhibition Scaffold: PLK1/PLK3 Inhibitor Pharmacophore Confirmation

The benzimidazole-thiophene core structure, exemplified by 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole, constitutes the pharmacophoric scaffold for selective Polo-like kinase (PLK) inhibition [1]. GW843682X, a structurally related thiophene-benzimidazole compound, exhibits IC50 values of 2.2 nM against PLK1 and 9.1 nM against PLK3, demonstrating that the benzimidazole-thiophene connectivity is essential for potent kinase engagement . The 4-bromo substituent in the target compound occupies the same vector as key hydrophobic groups in optimized PLK inhibitors, and the bromine atom can be further functionalized via cross-coupling to explore structure-activity relationships around the solvent-exposed region of the kinase active site [2]. In contrast, 2-phenyl-1H-benzo[d]imidazole derivatives lacking the thiophene ring show significantly weaker PLK inhibition (class-level IC50 shifts of 10–100 fold in comparable assays), underscoring the importance of the thiophene sulfur atom for hinge-region hydrogen bonding [1].

Kinase Inhibition PLK1 PLK3 Anticancer Mitosis

Optimal Application Scenarios for 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole Based on Quantitative Evidence


Epigenetic Probe Development Targeting BRD4 Bromodomains

Researchers developing selective chemical probes for the BRD4 bromodomain 2 (BD2) should select 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole as a starting scaffold. The compound's 300 nM Kd for BD2 (BROMOscan) combined with 10-fold selectivity over BD1 provides a defined affinity starting point for structure-guided optimization [1]. The 4-bromo position allows for vectorial elaboration into the BD2 acetyl-lysine binding pocket via Suzuki coupling, enabling rapid SAR exploration without altering the core benzimidazole-thiophene pharmacophore.

Diversifiable Building Block for Benzimidazole-Thiophene Compound Libraries

Medicinal chemistry groups constructing focused libraries of benzimidazole-thiophene hybrids should procure this compound as the central diversification intermediate. The 4-bromo substituent enables high-yielding Suzuki-Miyaura cross-coupling (>85% conversion in ~2 h under standard conditions) to generate dozens of aryl-, heteroaryl-, and alkenyl-substituted analogs from a single precursor [2]. This strategy is more cost-effective than synthesizing each analog de novo and ensures consistent benzimidazole-thiophene core geometry across the library.

PLK1/PLK3 Kinase Inhibitor Lead Optimization

For oncology programs targeting Polo-like kinases, 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole provides the validated core scaffold that delivers low-nanomolar PLK1 potency when appropriately elaborated (reference compound GW843682X: PLK1 IC50 = 2.2 nM) . The bromine atom serves as a temporary placeholder during initial SAR studies and can be replaced with diverse substituents via cross-coupling to optimize selectivity, pharmacokinetic properties, and in vivo efficacy, all while maintaining the critical thiophene-benzimidazole connectivity required for hinge-region binding.

Physicochemical Property-Driven Candidate Selection for Cellular Assays

When screening requires compounds with moderate-to-high lipophilicity for cellular permeability, 2-(4-bromothiophen-2-yl)-1H-benzo[d]imidazole (LogP = 3.77) provides a predictable property profile . This LogP is 0.8–1.0 units higher than the non-brominated analog, making it preferentially suitable for assays requiring passive membrane diffusion. Procurement decisions for cell-based screening libraries should favor the 4-bromo derivative when intracellular target engagement is anticipated.

Quote Request

Request a Quote for 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.